Carbamate de tert-butyle et d'éthyle(pipéridin-4-yle)

Vue d'ensemble

Description

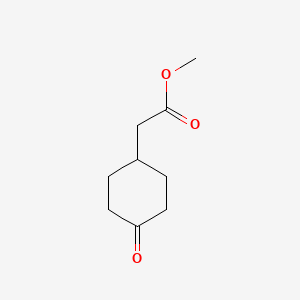

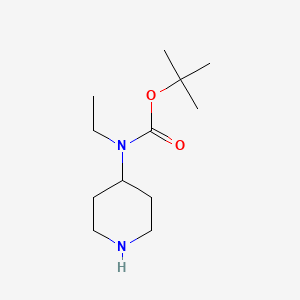

Tert-Butyl ethyl(piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.

The exact mass of the compound tert-Butyl ethyl(piperidin-4-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl ethyl(piperidin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ethyl(piperidin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

Le "4-Boc-4-éthylaminopipéridine" est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les interactions protéiques, les modifications et la localisation afin de comprendre leur fonction dans le contexte biologique.

Synthèse de pipéridin-4-yle-carbamates

Ce composé joue un rôle crucial dans la synthèse de pipéridin-4-yle-carbamates . Les pipéridin-4-yle-carbamates sont des intermédiaires importants dans la synthèse de divers produits pharmaceutiques et molécules bioactives.

Agents antibactériens

Les dérivés d'arylurée d'aryloxy(1-phénylpropyl)alicycliques diamines, qui comprennent le "Carbamate de tert-butyle et d'éthyle(pipéridin-4-yle)", ont montré une forte activité antimicrobienne . Ces composés sont étudiés pour le développement de nouveaux agents antibactériens.

Inhibiteur de la méthyltransférase histone EZH2

Le "4-Boc-4-éthylaminopipéridine" est utilisé dans la synthèse d'inhibiteurs de la méthyltransférase histone EZH2 . EZH2 est une cible oncologique clé pour l'intervention pharmacologique, et les inhibiteurs de cette enzyme ont montré des effets antitumoraux robustes.

Biochimique pour l'intervention pharmacologique

Ce composé est utilisé comme biochimique pour l'intervention pharmacologique . Il peut être utilisé dans le développement de médicaments et de thérapies pour diverses maladies.

Intermédiaire chimique

Le "4-Boc-4-éthylaminopipéridine" est utilisé comme intermédiaire chimique dans la synthèse de divers autres composés . Il est utilisé dans la production de matières premières disponibles dans le commerce.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .

Mode of Action

It has been suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

Given its proposed mechanism of action, it may be involved in disrupting bacterial cell membrane integrity, leading to cell death .

Result of Action

The compound has shown strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . This suggests that it could be a potential candidate for the development of novel antibacterial agents.

Analyse Biochimique

Biochemical Properties

tert-Butyl ethyl(piperidin-4-yl)carbamate: plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including acetyl-CoA carboxylases, which are involved in fatty acid biosynthesis and oxidation . The nature of these interactions often involves inhibition or activation of the enzyme’s catalytic activity, leading to alterations in metabolic pathways. Additionally, tert-Butyl ethyl(piperidin-4-yl)carbamate can bind to specific proteins, influencing their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of tert-Butyl ethyl(piperidin-4-yl)carbamate on different cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in phosphorylation states and signal transduction . Furthermore, tert-Butyl ethyl(piperidin-4-yl)carbamate can affect gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape of the cell. These changes can impact cellular metabolism, including the flux of metabolites through various biochemical pathways.

Molecular Mechanism

At the molecular level, tert-Butyl ethyl(piperidin-4-yl)carbamate exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . For example, it may act as an inhibitor of acetyl-CoA carboxylases, leading to reduced fatty acid synthesis and increased fatty acid oxidation. Additionally, tert-Butyl ethyl(piperidin-4-yl)carbamate can interact with DNA-binding proteins, influencing gene expression by modulating the accessibility of transcriptional machinery to target genes. These molecular interactions are critical for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of tert-Butyl ethyl(piperidin-4-yl)carbamate over time are important considerations in laboratory settings. This compound is generally stable under standard storage conditions, such as room temperature and inert atmosphere . Its effects on cellular function can change over time due to potential degradation or metabolic conversion. Long-term studies have shown that tert-Butyl ethyl(piperidin-4-yl)carbamate can have sustained effects on cellular processes, but these effects may diminish as the compound degrades or is metabolized by cellular enzymes.

Dosage Effects in Animal Models

The effects of tert-Butyl ethyl(piperidin-4-yl)carbamate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and improvement of cellular function . At higher doses, it can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of tert-Butyl ethyl(piperidin-4-yl)carbamate in preclinical studies.

Metabolic Pathways

tert-Butyl ethyl(piperidin-4-yl)carbamate: is involved in several metabolic pathways, particularly those related to fatty acid metabolism. This compound interacts with enzymes such as acetyl-CoA carboxylases, influencing the synthesis and oxidation of long-chain fatty acids . Additionally, tert-Butyl ethyl(piperidin-4-yl)carbamate can affect the levels of metabolites in these pathways, altering the overall metabolic flux and energy balance within the cell.

Transport and Distribution

The transport and distribution of tert-Butyl ethyl(piperidin-4-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, tert-Butyl ethyl(piperidin-4-yl)carbamate can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions are essential for understanding the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

tert-Butyl ethyl(piperidin-4-yl)carbamate: exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . For example, tert-Butyl ethyl(piperidin-4-yl)carbamate may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of tert-Butyl ethyl(piperidin-4-yl)carbamate is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

tert-butyl N-ethyl-N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14(10-6-8-13-9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRCDKUNLLBMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595533 | |

| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313977-45-6 | |

| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)